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molecular formula C12H22N2O3 B8571818 tert-butyl octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

tert-butyl octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No. B8571818
M. Wt: 242.31 g/mol
InChI Key: HTHMPFGFBSGVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846657B2

Procedure details

To a solution of trans-tert-butyl 6-(trifluoroacetyl)octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate (70 g, 0.20 mol) in MeOH (160 mL) and water (600 mL) was added K2CO3 (34.2 g, 0.24 mol) in one portion at room temperature. The mixture was stirred for 2 h at room temperature, and then extracted with DCM (200 mL×5). The combined organic layers were concentrated to give tert-butyl octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate as a mixture of trans diastereomers. SFC purification afforded the pure S,S diastereomer tert-butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate (peak 1) 1H NMR: (CDCl3) δ 3.88-3.80 (m, 2H), 3.77-3.67 (m, 1H), 3.35-3.34 (m, 2H), 3.29-3.27 (m, 2H), 3.10-3.11 (d, 1H), 2.54-2.42 (m, 3H), 1.76 (s, 1H), 1.70-1.60 (m, 1H), 1.45 (s, 9H) LCMS (M+H)=243 and R,R diastereomer tert-butyl (4aR,8aR)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate (peak 2)1H NMR: (CDCl3) δ 3.89-3.80 (m, 2H), 3.77-3.67 (m, 1H), 3.35-3.34 (m, 2H), 3.29-3.27 (m, 2H), 3.10-3.11 (d, 1H), 2.54-2.42 (m, 3H), 1.76 (s, 1H), 1.70-1.60 (m, 1H), 1.44 (s, 9H) LCMS (M+H)=243.
Name
trans-tert-butyl 6-(trifluoroacetyl)octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
34.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C([N:5]1[CH2:14][CH2:13][C@@H:12]2[C@H:7]([O:8][CH2:9][CH2:10][N:11]2[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:6]1)=O.C([O-])([O-])=O.[K+].[K+]>CO.O>[N:11]1([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10][CH2:9][O:8][CH:7]2[CH2:6][NH:5][CH2:14][CH2:13][CH:12]12 |f:1.2.3|

Inputs

Step One
Name
trans-tert-butyl 6-(trifluoroacetyl)octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Quantity
70 g
Type
reactant
Smiles
FC(C(=O)N1C[C@H]2OCCN([C@@H]2CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
34.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (200 mL×5)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C2C(OCC1)CNCC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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